LogP and PSA Differentiation
The target compound exhibits a calculated LogP of 2.70 and a topological polar surface area (PSA) of 77.24 Ų . In contrast, the closely related analog 2-(2-N-Boc-aminoethyl)pyridine (CAS 143185-43-7) possesses a lower PSA of 59.04 Ų (estimated) and a LogP of approximately 2.0 . The 4-substituted positional isomer tert-butyl 4-(2-aminoethyl)pyridin-2-ylcarbamate (CAS 190189-67-4) displays a slightly lower LogP of 2.64, with a comparable PSA of 77.2 Ų [1]. The higher polarity of the target compound relative to the non-carbamate analog directly influences its solubility in aqueous and polar organic media, as well as its retention behavior in reversed-phase chromatography.
| Evidence Dimension | Lipophilicity (LogP) and Polar Surface Area (PSA) |
|---|---|
| Target Compound Data | LogP = 2.70; PSA = 77.24 Ų |
| Comparator Or Baseline | 2-(2-N-Boc-aminoethyl)pyridine: LogP ~2.0, PSA ~59.04 Ų; 4-substituted isomer (CAS 190189-67-4): LogP = 2.64, PSA = 77.2 Ų |
| Quantified Difference | ΔLogP = +0.70 vs. 2-(2-N-Boc-aminoethyl)pyridine; ΔLogP = +0.06 vs. 4-isomer |
| Conditions | Calculated values using standard cheminformatics methods (XLogP3, topological PSA) |
Why This Matters
Selection based on LogP and PSA directly impacts solubility, permeability, and chromatographic purification efficiency, making the target compound more suitable for applications requiring higher polarity and reduced non-specific binding.
- [1] Chemsrc. (2018). 4-(2-Aminoethyl)pyridin-2-ylcarbamic acid tert-butyl ester (CAS 190189-67-4). Retrieved from https://m.chemsrc.com/en/cas/190189-67-4_1535878.html View Source
